molecular formula C9H10F3NO B13043015 (2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL

(2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL

Cat. No.: B13043015
M. Wt: 205.18 g/mol
InChI Key: YLXYZZGCVCMKLF-MRVPVSSYSA-N
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Description

(2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL is a compound of significant interest in the field of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL typically involves the introduction of difluoromethyl and fluorophenyl groups onto an ethan-1-OL backbone. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a precursor molecule. This can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, often utilizing metal-based catalysts to achieve high yields and selectivity. The use of non-ozone depleting difluorocarbene reagents has also been explored to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

(2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials and industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorophenyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Amino-2-[3-(trifluoromethyl)-4-fluorophenyl]ethan-1-OL
  • (2S)-2-Amino-2-[3-(difluoromethyl)-4-chlorophenyl]ethan-1-OL
  • (2S)-2-Amino-2-[3-(difluoromethyl)-4-bromophenyl]ethan-1-OL

Uniqueness

Compared to similar compounds, (2S)-2-Amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethan-1-OL is unique due to its specific combination of difluoromethyl and fluorophenyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

(2S)-2-amino-2-[3-(difluoromethyl)-4-fluorophenyl]ethanol

InChI

InChI=1S/C9H10F3NO/c10-7-2-1-5(8(13)4-14)3-6(7)9(11)12/h1-3,8-9,14H,4,13H2/t8-/m1/s1

InChI Key

YLXYZZGCVCMKLF-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CO)N)C(F)F)F

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)C(F)F)F

Origin of Product

United States

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